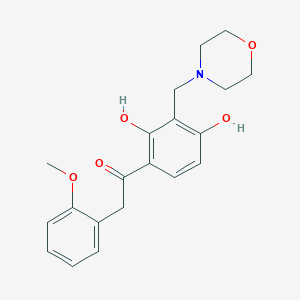

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

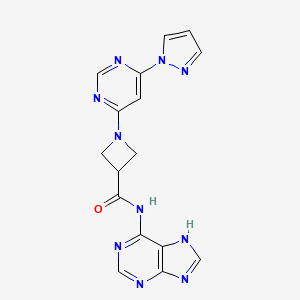

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone, also known as DMME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMME is a small molecule with a molecular weight of 341.36 g/mol and a chemical formula of C18H21NO5.

Scientific Research Applications

Novel Synthetic Reactions and Chemical Properties

- Amination Reactions and Quinone Chemistry : A study on quinones and quinone methides demonstrates a unique side-chain amination reaction involving morpholine, leading to the formation of morpholino derivatives and benzofurans, indicating its application in synthesizing novel organic compounds with potential biological activities (Jurd, 1978).

- Reactions in Alcoholic Media : The solubility of reaction products in alcoholic media was found to be a determining factor for the reaction pathway when 3-formylchromone reacts with cyclic secondary amines. This highlights its relevance in guiding the synthesis of chroman derivatives under different conditions (Korzhenko et al., 2019).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis route for Mannich bases of 4-hydroxyacetophenone reveals a novel and environmentally friendly methodology for producing mono- and disubstituted derivatives, showcasing the compound's utility in streamlining synthetic processes (Aljohani et al., 2019).

Structural and Molecular Insights

- X-ray Crystallography : Detailed structural analysis through X-ray crystallography of certain derivatives provides insights into their molecular geometry, showcasing the significance of intramolecular hydrogen bonding and π–π stack interactions. This knowledge is crucial for understanding the compound's behavior and potential applications in material science and pharmacology (Dinçer et al., 2005).

Pharmacological and Biological Studies

- Antimicrobial and Anticancer Potential : Various derivatives have been investigated for their antimicrobial and anticancer activities. Studies on mono- and dinuclear Ni(II) complexes constructed from ligands related to the compound reveal their potential in antimicrobial and anticancer applications, underscoring the chemical's relevance in developing new therapeutic agents (Chai et al., 2017).

Catalysis and Material Science

- Catalytic Applications : Research into catalytic enantioselective synthesis of morpholinones demonstrates the compound's utility in producing chiral morpholinone derivatives, essential for pharmaceutical synthesis and material science applications (He et al., 2021).

properties

IUPAC Name |

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHDTLYNHPFIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)